molecular formula C6H14N2 B1199290 1,2-Cyclohexanediamine CAS No. 694-83-7

1,2-Cyclohexanediamine

Cat. No. B1199290
CAS RN: 694-83-7
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Cyclohexanediamine and related cyclohexene derivatives involves catalytic oxidation processes that can yield a variety of products depending on the reaction conditions and catalysts used. One approach involves the controllable and selective catalytic oxidation of cyclohexene, which can lead to products with different oxidation states and functional groups, demonstrating the synthetic versatility of cyclohexene as a precursor (Cao et al., 2018). This process highlights the importance of catalyst choice and reaction conditions in directing the outcome of the oxidation reactions.

Molecular Structure Analysis

The molecular structure of 1,2-Cyclohexanediamine is characterized by its cyclohexane backbone with amine groups attached at the 1 and 2 positions. This structure is foundational to its chemical behavior and reactivity. The compound's structure facilitates unique chemical reactions due to the presence of the amine groups, which can participate in a variety of chemical processes, including cycloaddition reactions and nucleophilic substitutions.

Chemical Reactions and Properties

1,2-Cyclohexanediamine undergoes various chemical reactions, leveraging its amine groups. For example, cyclopropanation reactions, which are crucial in synthesizing cyclopropane derivatives, highlight the reactivity of cyclohexene and its derivatives in creating complex molecular structures (Kamimura). Additionally, the oxidation of cyclohexane, a related process, underlines the production of key industrial intermediates, further demonstrating the compound's utility in chemical synthesis (Abutaleb & Ali, 2021).

Scientific Research Applications

  • Metal-Catalyzed Cross-Couplings : Saito and Fu (2007) found that 1,2-diamine effectively facilitates nickel-catalyzed cross-couplings of unactivated secondary alkyl halides with alkylboranes at room temperature, expanding the scope of Suzuki reactions in organic synthesis (Saito & Fu, 2007).

  • Platinum Complex Formation : Saito and Kidani (1986) synthesized and characterized platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, highlighting its role in the formation of metal complexes (Saito & Kidani, 1986).

  • Fluorescent Zinc Sensors : Mikata et al. (2013) developed cyclohexanediamine-based tetrakisquinoline derivatives as fluorescent zinc sensors, demonstrating enhanced fluorescence intensity and zinc binding affinity due to the conformational restriction of the 1,2-cyclohexanediamine skeleton (Mikata et al., 2013).

  • Fluorescence Sensors for Cu2+ : Zhou et al. (2012) utilized 1,2-cyclohexanediamine in the design of water-soluble sulfonato-Salen-type ligands, serving as selective and sensitive fluorescence sensors for Cu2+ in water and living cells (Zhou et al., 2012).

  • Enantio-Differentiation of Molecules : Lakshmipriya, Chaudhari, and Suryaprakash (2015) employed (1S,2S)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine as a probe for discriminating molecules with diverse functionalities, demonstrating its utility in stereochemical analysis (Lakshmipriya, Chaudhari, & Suryaprakash, 2015).

  • Antitumor Activity of Platinum(II) Complexes : Noji, Okamoto, Kidani, and Tashiro (1981) evaluated the antitumor activity of platinum(II) complexes of 1,2-cyclohexanediamine against leukemia P388, revealing significant activity and structural insights relevant to cancer research (Noji et al., 1981).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research aimed at understanding the relationship between the intrinsic chirality of engineered materials and bioresponses is still at the beginning . The safety concerns, challenges, opportunities, and directions for future development of intrinsically chiral materials are being addressed .

properties

IUPAC Name

cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2
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InChI Key

SSJXIUAHEKJCMH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(C(C1)N)N
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Molecular Formula

C6H14N2
Record name 1,2-DIAMINOCYCLOHEXANE
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DSSTOX Substance ID

DTXSID0027301
Record name 1,2-Cyclohexanediamine
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Molecular Weight

114.19 g/mol
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Physical Description

1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO]
Record name 1,2-DIAMINOCYCLOHEXANE
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Flash Point

Flash point > 93 °C
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Vapor Pressure

0.4 [mmHg]
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Mechanism of Action

/PLATINUM CO-ORDINATION COMPLEXES/ SHARE THE COMMON FORMULA PTA2X2... THE ACTIVE LIGANDS ARE MONODENTATE ANIONS OF INTERMEDIATE LEAVING ABILITY, WHEREAS THE AMINE A LIGANDS INFLUENCE THE SOLUBILITY OF THE COMPLEX. THE STEREOSPECIFICITY OF THE ANTI-TUMOR EFFECT IS AN IMPORTANT PROPERTY OF THE PLATINUM COMPLEXES. ... INDIRECT EVIDENCE SUGGESTS THAT BINDING TO ADJACENT GUANINE BASES IN THE SAME DNA STRAND IS IMPORTANT TO THE MODE OF ACTION. AFTER INITIAL BINDING TO GUANINE BASES, DNA BECOMES LOCALLY DENATURED AND EXPOSES ADDITIONAL CROSS-LINKING SITES. /PLATINUM COMPLEXES/, ...THE TOXIC EFFECT ON ANIMALS OF PLATINUM ITSELF DIFFERS ESSENTIALLY FROM THAT OF THE COMPLEX SALTS. ...THE ACTION OF THESE SALTS IS NOT DUE TO THE SEPARATE COMPONENTS, PLATINUM AND THE BASE, BUT TO THAT OF THE MOLECULE AS A WHOLE ON SENSITIVE TISSUES, AND THEIR PHYSIOLOGICAL EFFECT, THOUGH VARYING IN DEGREE, IS IDENTICAL IN CHARACTER. ...AN INCREASE IN THE VALENCY OF THE AMMONIUM COMPONENT WAS ASSOCIATED WITH A STRONGER "CURARE-LIKE" ACTION WHILE A CHANGE IN THE VALENCY OF THE PLATINUM HAD NO INFLUENCE ON THE TOXIC EFFECT. /PLATINUM COMPLEXES/
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Product Name

1,2-Cyclohexanediamine

CAS RN

694-83-7
Record name 1,2-DIAMINOCYCLOHEXANE
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Record name 1,2-Diaminocyclohexane
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Record name 1,2-Cyclohexanediamine
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Record name 1,2-Cyclohexanediamine
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Record name Cyclohex-1,2-ylenediamine
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Cyclohexanediamine
Reactant of Route 2
Reactant of Route 2
1,2-Cyclohexanediamine
Reactant of Route 3
1,2-Cyclohexanediamine
Reactant of Route 4
1,2-Cyclohexanediamine
Reactant of Route 5
1,2-Cyclohexanediamine
Reactant of Route 6
1,2-Cyclohexanediamine

Citations

For This Compound
4,950
Citations
M Noji, K Okamoto, Y Kidani… - Journal of medicinal …, 1981 - ACS Publications
The antitumor activity of various platinum (II) complexes of 1, 2-cyclohexanediamine and 2-(aminomethyl) cyclohexylamine isomers against leukemia P388 was evaluated by means of …
Number of citations: 141 pubs.acs.org
SE Harnung, B Soendergaard Soerensen… - Inorganic …, 1976 - ACS Publications
The isomers [Co ((±) chxn) 3] Cl3 (chxn= trans-1, 2-cyclohexanediamine) comprise two catoptric series with the configurations and around the metal ion. The chelate rihgs formed by the …
Number of citations: 65 pubs.acs.org
O Rebollo, E del Olmo, G Ruiz, JL López-Pérez… - Bioorganic & medicinal …, 2008 - Elsevier
A number of aminoalcohols, diamines and other related cycloanalogues of sphingosine have been synthesized and assayed in vitro against three Leishmania spp. and Trypanosoma …
Number of citations: 30 www.sciencedirect.com
R Saito, Y Kidani - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
Two types of copper(II) complexes, Cu(c-chxn) 2 X 2 ·nH 2 O and Cu(t-chxn) 2 X 2 ·nH 2 O (X=Cl − , Br − , NO 3 − , and ClO 4 − , n=0–2), and three types of nickel(II) complexes, [Ni(c-…
Number of citations: 15 www.journal.csj.jp
M Lashanizadegan, M Sarkheil - Journal of the Serbian Chemical …, 2012 - doiserbia.nb.rs
The Schiff base ligand trans-N,N′-bis[2-pyridinecarboxylidene] cyclohexane-1,2-diamine (L) was synthesized. This ligand when stirred with 1 equiv of MCl2.xH2O (M = Cu, Co, Zn) in …
Number of citations: 16 doiserbia.nb.rs
Y KIDANI, M NOJI, S TSUKAGOSHI… - … Japanese Journal of …, 1978 - jstage.jst.go.jp
Results When the chloride ions in dichloro (1, 2-cyclohexanediamine) platinum (II) were replaced with bromine and iodine ions, though the solubility was not increased, both dibromo …
Number of citations: 29 www.jstage.jst.go.jp
J Zhu, H Song, J Sun, P Yan, G Hou, G Li - Synthetic metals, 2014 - Elsevier
A series of five new N,N′-bis(salicylidene)-1,2-cyclohexanediamine (H 2 L) lanthanide coordination polymers, namely, [Nd(H 2 L)(NO 3 ) 3 MeOH] n (1), {[Sm(H 2 L)Cl 2 (MeOH) 3 ]Cl·…
Number of citations: 12 www.sciencedirect.com
K Inagaki, Y Kidani - Inorganic Chemistry, 1986 - ACS Publications
Among many cii-PtCl2 (NH3) 2 analogues, the Pt (II) complexes involving 1, 2-cyclohexanediamine, which will be abbreviated as dach, have been especially noted as a second-…
Number of citations: 60 pubs.acs.org
X Zhang, Z Wei, Y Cao, M Li, J Zhang… - Journal of Coordination …, 2020 - Taylor & Francis
Reactions of R, R-, cis- and trans-1,2-cyclohexanediamine with lead(II) iodide in concentrated HI aqueous solution afforded three organic–inorganic hybrid compounds, [(R, R-1,2-C 6 H …
Number of citations: 5 www.tandfonline.com
JH Choi - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
The low temperature luminescence and excitation, room-temperature UV-visible and infrared spectra of [Cr (${\pm}) chxn_3] Cl_3 $(chxn= trans-1, 2-cyclohexanediamine) have been …
Number of citations: 32 koreascience.kr

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